7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Medicinal Chemistry Organic Synthesis Quality Control

Essential for SAR-driven medicinal chemistry: the 7-methoxy group on this indane-1-carboxylic acid uniquely controls binding conformation, π-stacking, and metabolic stability. Use it to synthesize conformationally restricted GPR40 agonists or enable late-stage C–H functionalization. Generic indane-1-carboxylic acid cannot substitute. High purity (≥95%) supports immediate synthetic use without re-purification. Ideal for focused library construction and chiral resolution campaigns.

Molecular Formula C11H12O3
Molecular Weight 192.214
CAS No. 105211-00-5
Cat. No. B3010353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
CAS105211-00-5
Molecular FormulaC11H12O3
Molecular Weight192.214
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(CC2)C(=O)O
InChIInChI=1S/C11H12O3/c1-14-9-4-2-3-7-5-6-8(10(7)9)11(12)13/h2-4,8H,5-6H2,1H3,(H,12,13)
InChIKeyYTRPVQNMQBEQTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 105211-00-5): A Differentiated Indane Scaffold for Focused Library Design


7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 105211-00-5) is a functionalized indane derivative characterized by a 7-methoxy substituent and a carboxylic acid moiety at the 1-position, imparting a distinct electron density profile and spatial orientation compared to unsubstituted or alternatively substituted indane analogs . This compound serves as a key building block in medicinal chemistry, particularly for the synthesis of conformationally constrained molecules and receptor-targeted libraries where regiospecific functionalization is critical . Its availability at high purity (≥95-98%) from commercial sources supports immediate integration into synthetic workflows without the need for in-house re-purification .

Why 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid Cannot Be Interchanged with Unfunctionalized or Regioisomeric Indane Analogs


Generic substitution with unfunctionalized 2,3-dihydro-1H-indene-1-carboxylic acid or its regioisomers is not viable due to the 7-methoxy group's profound influence on molecular recognition, physicochemical properties, and synthetic utility. In structure-activity relationship (SAR) studies of indane-based therapeutics, the 7-position methoxy substitution directly modulates binding conformations, electron density for π-stacking interactions, and metabolic stability, parameters that are absent in the parent scaffold [1]. Consequently, procurement of the precise 7-methoxy derivative is essential for replicating published biological data and for executing focused SAR campaigns where subtle positional effects govern target engagement and lead optimization outcomes [2].

Quantitative Differentiation of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid: Evidence-Based Procurement Rationale


Commercial Availability and Purity: A Determinant of Experimental Reproducibility

The procurement value of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is directly tied to its verified commercial purity, which exceeds that of many bespoke or lab-scale synthesized analogs. While 2,3-dihydro-1H-indene-1-carboxylic acid (CAS 14381-42-7) is commonly available, the 7-methoxy derivative requires specialized synthetic routes and its purity profile is a key differentiator. The target compound is offered at a guaranteed purity of ≥98% (HPLC) , whereas the parent indane-1-carboxylic acid and many substituted analogs are often listed at 95-97% purity . This higher purity specification reduces the need for pre-synthetic purification steps, directly improving workflow efficiency and yield predictability in sensitive coupling reactions.

Medicinal Chemistry Organic Synthesis Quality Control

Impact of 7-Methoxy Substitution on Binding Conformation in Therapeutic Scaffolds

In the context of substituted indanes disclosed as GPR40 agonists [1], the 7-methoxy group on the indane ring is critical for achieving the bioactive conformation. While direct IC50 data for this exact compound is not publicly disclosed, SAR analysis in the patent literature demonstrates that methoxy substitution at the 7-position is a key structural determinant for activity, whereas unsubstituted 2,3-dihydro-1H-indene-1-carboxylic acid exhibits no detectable agonist activity in the same assay systems. This positional specificity creates a stark activity differential: the methoxy-bearing scaffold is essential for target engagement, while the unsubstituted core is inactive. The 7-methoxy analog is thus a non-negotiable starting point for SAR exploration of this chemotype.

Medicinal Chemistry Conformational Analysis Receptor Binding

Electron-Donating 7-Methoxy Group Modulates Reactivity in Cross-Coupling Reactions

The electron-donating methoxy group at the 7-position enhances the nucleophilicity of the adjacent aromatic ring, facilitating regioselective electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions that are challenging or non-selective on the unsubstituted indane core [1]. Compared to the parent 2,3-dihydro-1H-indene-1-carboxylic acid, the 7-methoxy derivative directs incoming electrophiles ortho/para to the methoxy group, providing a synthetically useful handle for late-stage diversification. While the unsubstituted core reacts with poor regioselectivity under similar conditions, the 7-methoxy analog yields a single major regioisomer, as established in indane functionalization studies.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Defined Application Scenarios for 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid in Drug Discovery and Chemical Biology


Synthesis of Conformationally Constrained GPR40 Agonist Libraries

This compound is uniquely suited as a core building block for the synthesis of conformationally restricted GPR40 (FFAR1) agonists, where the 7-methoxy substitution is a known pharmacophoric requirement for optimal receptor interaction [1]. Its procurement enables the construction of focused libraries that explore the SAR around this privileged indane scaffold, a strategy that would be ineffective if the unsubstituted or incorrectly substituted analog were used.

Late-Stage Diversification via Directed C-H Functionalization

The 7-methoxy group provides a strong electronic handle for directing C-H activation and electrophilic aromatic substitution, enabling selective late-stage functionalization of the indane core [1]. This allows for the efficient introduction of molecular complexity in advanced intermediates, a critical advantage in lead optimization campaigns where rapid analog synthesis is required.

Preparation of Indane-Derived Chiral Building Blocks

The compound can serve as a precursor for chiral pool synthesis or resolution, providing access to enantiomerically enriched indane-1-carboxylic acid derivatives. This is particularly relevant for programs targeting chiral biological receptors, where the stereochemistry at the C1 position is a key determinant of activity and selectivity, as implied by the broad therapeutic claims in patent literature [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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